3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one
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Overview
Description
3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-bromophenylmethyleneamino and phenoxymethyl substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
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Amidation and Cyclization: : The synthesis begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
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Condensation Reaction: : The quinazolinone derivative is further reacted with 4-bromobenzaldehyde in the presence of a suitable base to form the 4-bromophenylmethyleneamino group. This step typically involves refluxing the reactants in a solvent such as ethanol or methanol .
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Substitution Reaction: : The final step involves the substitution of the phenoxymethyl group onto the quinazolinone core. This can be achieved by reacting the intermediate with phenol in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation Products: Quinazolinone derivatives with higher oxidation states
Reduction Products: Reduced quinazolinone derivatives
Substitution Products: Quinazolinone derivatives with different substituents replacing the bromine atom
Scientific Research Applications
3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of other quinazolinone derivatives with potential biological activities .
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Biology: : It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications .
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Medicine: : The compound has shown promise in preclinical studies for its anticancer, antimicrobial, and anti-inflammatory activities .
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Industry: : It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound interacts with enzymes such as kinases and proteases, inhibiting their activity and leading to downstream effects on cellular processes .
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Pathways Involved: : It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2,3-disubstituted quinazolinones share structural similarities with 3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar research applications.
Uniqueness
3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromophenylmethyleneamino and phenoxymethyl groups enhances its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16BrN3O2 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-[(E)-(4-bromophenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16BrN3O2/c23-17-12-10-16(11-13-17)14-24-26-21(15-28-18-6-2-1-3-7-18)25-20-9-5-4-8-19(20)22(26)27/h1-14H,15H2/b24-14+ |
InChI Key |
QBEJLGLDYKAEEW-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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